![molecular formula C24H27NO5 B2782908 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 859670-46-5](/img/structure/B2782908.png)
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research into compounds structurally related to "3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one" includes studies on their crystal structures. For example, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one reveals insights into the molecular configuration and intermolecular interactions, contributing to the understanding of their chemical behavior and potential applications in material science (Manolov, Ströbele, & Meyer, 2008).
Biological Activity and Antioxidant Properties
Studies on chromen-2-one derivatives have shown significant biological activities, including antimicrobial and antioxidant properties. For instance, new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives were synthesized and demonstrated to exhibit antibacterial and antioxidant activities. These findings suggest potential applications in developing new antibacterial agents and antioxidants (Al-ayed, 2011).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of chromen-2-one derivatives is crucial for understanding their chemical properties and potential applications. For example, the synthesis of capillarisin sulfur-analogue with aldose reductase inhibitory activity highlights the methodological advancements in creating compounds with specific biological activities (Igarashi et al., 2005).
Antimicrobial and Antioxidant Derivatives
The development of Pd(II) complexes with chromone-based Schiff bases and their characterization through various analytical techniques have contributed to the identification of compounds with enhanced antimicrobial activity and comparable antioxidant activity to standard drugs. This research offers insights into the potential of chromen-2-one derivatives in medicinal chemistry (Kavitha & Reddy, 2016).
Metabolic Studies
Metabolic studies of novel antiangiogenic agents, such as KR-31831, provide valuable information on the biotransformation of chromen-2-one derivatives. Understanding the metabolic pathways of these compounds is essential for their development as therapeutic agents (Kim et al., 2005).
Mechanism of Action
Target of Action
Similar compounds with a tetrahydroquinoline (thq) moiety are known to exhibit a broad range of biological activities . They are used in the production of new materials and are important precursors for more complex molecules with bio-utilities .
Mode of Action
Compounds with similar structures, such as n-(tetrahydroquinolin-1-yl) amide derivatives, can be used as nf-κb inhibitors, which could be useful in anticancer drug research . They might also have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Biochemical Pathways
Similar compounds are known to affect various biological processes, as they are pharmacologically relevant therapeutic agents .
Result of Action
Similar compounds are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Action Environment
The synthesis of similar compounds has been achieved using green chemistry approaches, indicating a potential for environmentally friendly production .
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-20-21(26)9-6-16-11-19(24(27)30-23(16)20)18-8-7-17(28-2)12-22(18)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPUMNWZUGNZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.